molecular formula C11H12N2O2 B3059633 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 104803-06-7

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3059633
CAS No.: 104803-06-7
M. Wt: 204.22 g/mol
InChI Key: HOZQRLDSYOOAJM-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functionalization Reactions

The compound is used in functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid derivatives have been shown to be convertible into various compounds through reactions with different agents, demonstrating their versatility in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Spectroscopic and Structural Evaluations

There is significant interest in the spectroscopic and structural properties of pyrazole derivatives. Studies have focused on understanding the crystal structure, spectroscopic characteristics, and hydrogen bond interactions of these compounds, which are crucial for their applications in various fields including materials science (Tamer et al., 2015).

Theoretical and Experimental Investigations

Combined theoretical and experimental studies have been conducted to explore the properties of pyrazole carboxylic acid derivatives. These studies often involve detailed analysis using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into their chemical behavior and potential applications (Viveka et al., 2016).

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of various pyrazole derivatives are a significant area of research. This includes studying the formation of different molecular structures and their stability, which is vital for understanding their potential applications in material science and pharmaceuticals (Loh et al., 2013).

Nonlinear Optical Properties

Studies have been conducted on the nonlinear optical properties of certain pyrazole derivatives, highlighting their potential applications in photonics and optoelectronics. Such properties are essential for developing new materials for optical devices (Chandrakantha et al., 2013).

Molecular Docking Studies

Pyrazole derivatives have been studied for their potential interactions with biological targets through molecular docking studies. Such research provides valuable insights into their potential biomedical applications, including drug design (Reddy et al., 2022).

Coordination Polymers

There is research into the use of pyrazole carboxylic acid derivatives in constructing coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Cheng et al., 2017).

Ionization Constants Studies

The ionization constants of pyrazole carboxylic acids have been determined, which is important for understanding their behavior in different environments, particularly in pharmaceutical and chemical manufacturing processes (Alkan et al., 2009).

Properties

IUPAC Name

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-5,10,13H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQRLDSYOOAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909227
Record name 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104803-06-7
Record name 1H-Pyrazole-5-carboxylic acid, 4,5-dihydro-3-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104803067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

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